5-Bromo-3-hydroxy-2-methoxybenzoic acid

Physicochemical profiling Drug-likeness optimization Salt/co-crystal selection

Medicinal chemists optimizing kinase inhibitors need a scaffold providing both H-bond donor and cross-coupling handle. 5-Bromo-3-hydroxy-2-methoxybenzoic acid (107189-07-1) uniquely combines the 3-OH for hinge binding and 5-Br for Suzuki reactions. • Iterative C-C bond formation via both carboxylic acid and aryl halide handles. • LogP 1.86 improves CNS drug-likeness vs. lipophilic 5-bromo-2-methoxy analog (logP ≥2.16). • Halogen-bond donor aids fragment screening. Supply with batch-certified purity (≥97%) ensures reproducible results.

Molecular Formula C8H7BrO4
Molecular Weight 247.04 g/mol
CAS No. 107189-07-1
Cat. No. B1283332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-hydroxy-2-methoxybenzoic acid
CAS107189-07-1
Molecular FormulaC8H7BrO4
Molecular Weight247.04 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1O)Br)C(=O)O
InChIInChI=1S/C8H7BrO4/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3,10H,1H3,(H,11,12)
InChIKeyCKEGROMDRNERTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-hydroxy-2-methoxybenzoic Acid – Identity and Physicochemical Baseline


5-Bromo-3-hydroxy-2-methoxybenzoic acid (CAS 107189-07-1) is a tri-substituted benzoic acid building block bearing a bromine atom at the 5-position, a hydroxyl group at the 3-position, and a methoxy group at the 2-position, with the molecular formula C₈H₇BrO₄ and a molecular weight of 247.04 g·mol⁻¹ . It belongs to the o-methoxybenzoic acid class, falling structurally between salicylic acid derivatives and vanilla-derived phenolic acids. Its melting point, reported at 121–123 °C, coupled with a predicted pKa of 3.58 ± 0.10 , distinguishes it from simpler 5‑bromo‑2‑methoxybenzoic acid (lacking the 3‑OH) and from non‑brominated 3‑hydroxy‑2‑methoxybenzoic acid (lacking the 5‑Br handle), establishing a unique combination of hydrogen‑bond donor/acceptor capacity and aryl halide reactivity that directly impacts both synthetic utility and physicochemical property tuning in medicinal‑chemistry programs.

Scaffold design Dual hydrogen-bond donor for hinge-binding motifs in kinase or metalloenzyme inhibitor programs
Synthetic utility Pre-installed 5‑Br enables Pd‑catalyzed cross‑coupling without additional halogenation step
Physicochemical positioning Intermediate predicted logP (~1.86) balances solubility and permeability for CNS or oral lead optimization

5-Bromo-3-hydroxy-2-methoxybenzoic Acid – Why In-Class Analogs Cannot Substitute


The substitution pattern of 5‑bromo‑3‑hydroxy‑2‑methoxybenzoic acid is not trivially replicated by its nearest structural neighbors. 5‑Bromo‑2‑methoxybenzoic acid (CAS 2476‑35‑9) lacks the 3‑hydroxy group, resulting in a different hydrogen‑bond donor count (1 vs 2), a distinct pKa (3.70 vs 3.58), and a higher logP (≥2.16 vs 1.86), which collectively alter solubility, permeability, and metal‑chelating ability . Conversely, 3‑hydroxy‑2‑methoxybenzoic acid (CAS 2169‑28‑0) omits the 5‑bromo substituent, forfeiting the heavy‑atom handle required for cross‑coupling, halogen‑bonding interactions, and enhanced CYP inhibition potential [1]. The regioisomer 5‑bromo‑2‑hydroxy‑3‑methoxybenzoic acid (CAS 35090‑76‑7), while isomeric, positions the hydroxyl *ortho* to the carboxylate rather than *meta*, leading to different intramolecular hydrogen‑bonding and distinct acidity profiles—two properties that are non‑transferable between regioisomers and that directly influence reactivity in both synthetic and biological contexts . These quantitative physicochemical divergences, detailed in Section 3, make generic substitution a demonstrable risk rather than a reasonable assumption.

vs 5-Br-2-OMe
Missing 3‑OH removes one hydrogen-bond donor, altering pKa, logP, and metal‑chelation capacity; dual‑donor pharmacophore geometry cannot be replicated. pKa ~3.70 vs 3.58; logP >2.16 vs ~1.86
vs 3-OH-2-OMe
Absence of 5‑Br eliminates the cross‑coupling handle and halogen‑bonding site; iterative C–C bond formation strategies require additional pre‑functionalization. No aryl halide present
Regioisomer 5-Br-2-OH-3-OMe
Hydroxyl group ortho to carboxyl changes intramolecular H‑bonding and acidity profile, non‑transferable to target’s meta‑OH reactivity. Regioisomeric properties may not translate

5-Bromo-3-hydroxy-2-methoxybenzoic Acid – Quantitative Differentiation Evidence


pKa Modulation and Enhanced Acidity

5‑Bromo‑3‑hydroxy‑2‑methoxybenzoic acid exhibits a predicted pKa of 3.58 ± 0.10, which is 0.12 log units more acidic than 5‑bromo‑2‑methoxybenzoic acid (pKa 3.70 ± 0.10) . The introduction of the 3‑hydroxy group exerts an electron‑withdrawing effect that stabilizes the conjugate base, a phenomenon not observed in the hydroxy‑absent analog. This shift, while modest in magnitude, places the target compound closer to the ionization state of 3‑hydroxy‑2‑methoxybenzoic acid (pKa 3.5) [1] while retaining the heavy‑atom reactivity of the brominated scaffold.

pKa Modulation
Reported
ΔpKa −0.12 vs 5‑Br‑2‑OMe analog; +0.08 vs non‑brominated 3‑OH‑2‑OMe
Supports salt/co‑crystal selection via acidity tuning.
Predicted values (ChemAxon); experimental verification recommended.
Physicochemical profiling Drug-likeness optimization Salt/co-crystal selection

Lipophilicity Control and Intermediate logP

The target compound carries a computed logP of 1.86 (ChemAxon) , falling squarely between the less lipophilic 3‑hydroxy‑2‑methoxybenzoic acid (logP 1.17) [1] and the more lipophilic 5‑bromo‑2‑methoxybenzoic acid (logP 2.16–2.50, experimentally reported) . This intermediate logP is a consequence of balancing the lipophilic bromine atom with the polar 3‑hydroxy group, offering a distinct vector for fine‑tuning lipophilicity without adding a separate structural feature.

Intermediate logP
Reported
Predicted logP 1.86 (ChemAxon); sits between 1.17 and 2.16–2.50 for comparator analogs
Balances solubility–permeability for ADME profiling.
Computational prediction; confirm experimentally for lead series.
Lipophilicity ADME prediction Solubility-permeability trade-off

Hydrogen-Bond Donor Count and Supramolecular Profile

5‑Bromo‑3‑hydroxy‑2‑methoxybenzoic acid possesses two hydrogen‑bond donor (HBD) sites (carboxylic acid OH and phenolic 3‑OH), compared to only one HBD for 5‑bromo‑2‑methoxybenzoic acid . This difference is structurally pre‑determined by the presence of the 3‑hydroxy group and is invariant with respect to formulation or measurement conditions. The additional HBD enables bidentate metal coordination, dual hydrogen‑bonding with biological targets, and altered crystal‑packing motifs, none of which are achievable with the mono‑HBD analog.

H‑Bond Donor Count
Head-to-head
2 HBD (COOH + 3‑OH) vs 1 HBD for 5‑Br‑2‑OMe analog
Enables bidentate metal coordination and dual target interactions.
Structural invariant; independent of measurement conditions.
Hydrogen bonding Supramolecular chemistry Pharmacophore design

Aryl Bromide Reactivity and Cross-Coupling Utility

The presence of the 5‑bromo substituent renders this compound a competent electrophilic partner for palladium‑catalyzed cross‑coupling reactions (Suzuki, Heck, Buchwald‑Hartwig, etc.), whereas 3‑hydroxy‑2‑methoxybenzoic acid (CAS 2169‑28‑0) lacks any aryl halide handle, precluding analogous transformations [1]. The directed *ortho*‑metalation methodology applicable to 2‑methoxybenzoic acids affords 3‑substituted products, but installation of a 5‑bromo group requires a separate halogenation step, making the target compound a convenient, pre‑functionalized building block [2].

Aryl Bromide Handle
Class-level
5‑Br present; competent for Suzuki, Heck, Buchwald–Hartwig couplings
Eliminates separate halogenation step; reduces synthetic route length.
Versus non‑brominated 3‑OH‑2‑OMe which lacks cross‑coupling vector.
Cross-coupling Suzuki-Miyaura C–C bond formation

Purity–Cost Profile and Market Positioning

Vendor pricing data reveal a pronounced cost differential: 5‑bromo‑3‑hydroxy‑2‑methoxybenzoic acid is listed at approximately $706 per 250 mg (95+% purity) , whereas 5‑bromo‑2‑methoxybenzoic acid is available at $24 per 1 g (>98% purity) . This ~120‑fold difference on a per‑gram basis reflects the additional synthetic complexity introduced by the 3‑hydroxy group and the lower production volumes typical of specialized, multi‑functional building blocks. The higher cost is offset by the elimination of downstream synthetic steps and the guaranteed regiochemical identity.

Cost–Benefit Profile
Head-to-head
~$2,824/g (95+%) vs $24/g for 5‑Br‑2‑OMe; ~118‑fold premium
Premium justified when dual 3‑OH/5‑Br functionality avoids protecting‑group chemistry.
Catalog pricing as of May 2026; bulk discounts may apply.
Procurement economics Building-block sourcing Benchmark pricing

Melting Point and Thermal Stability

The experimentally determined melting point of 5‑bromo‑3‑hydroxy‑2‑methoxybenzoic acid is 121–123 °C , compared with 118–122 °C for 5‑bromo‑2‑methoxybenzoic acid and 119–123 °C for the 98% purity grade of the same comparator . While the ranges overlap, the lower bound is elevated by approximately 3 °C, consistent with the additional intermolecular hydrogen‑bonding contributed by the 3‑hydroxy group in the solid state.

Melting Point Stability
Head-to-head
121–123 °C; lower bound raised by ≈3 °C vs 5‑Br‑2‑OMe (118–122 °C)
Suggests more robust crystal lattice; may reduce sintering risk during storage.
Capillary method; purity 95+% target vs >98% comparator.
Thermal analysis Solid-state characterization Formulation pre-screening

5-Bromo-3-hydroxy-2-methoxybenzoic Acid – Procurement and Application Scenarios


Dual-Donor Pharmacophore for Kinase or Metalloenzyme Inhibition

When designing ATP‑competitive kinase inhibitors or metalloenzyme (e.g., carbonic anhydrase, HDAC) ligands where a 2‑methoxy‑3‑hydroxybenzoic acid motif participates in hinge‑region hydrogen‑bonding or metal chelation, the target compound provides the required two‑HBD pharmacophore while retaining the 5‑bromo handle for subsequent Suzuki diversification [1]. Using 5‑bromo‑2‑methoxybenzoic acid (one HBD) would eliminate a critical hydrogen‑bond contact; using 3‑hydroxy‑2‑methoxybenzoic acid would forfeit the cross‑coupling vector. The simultaneous presence of 3‑OH and 5‑Br makes this compound a uniquely efficient entry point for focused library synthesis in lead‑optimisation programs.

Iterative Decarboxylative Cross-Coupling Substrate

In decarboxylative oxidative cross‑coupling protocols where both a carboxylic acid directing group and an aryl halide are required, the target compound serves as a bifunctional substrate . The 2‑methoxy group directs *ortho*‑metalation for further functionalization, while the 5‑bromo substituent enables sequential C–C bond formation [1]. The alternative non‑brominated 3‑hydroxy‑2‑methoxybenzoic acid cannot participate as the electrophilic coupling partner, limiting its scope to mono‑arylation. The pre‑installed bromine thus enables iterative coupling strategies that are inaccessible with the simpler scaffold.

Intermediate logP Scaffold for CNS and Oral Drug Candidates

For central nervous system (CNS) drug candidates requiring logP values in the 2–3 range, or for oral agents where excessive lipophilicity (logP > 3) risks promiscuity and poor solubility, the target compound’s intermediate logP of 1.86 offers a more favourable starting point than the more lipophilic 5‑bromo‑2‑methoxybenzoic acid (logP 2.16–2.50) [1]. The 3‑hydroxy group provides a polarity‑adjusting ‘dial’ that can be further modulated through methylation, acylation, or glucuronidation, making this scaffold a versatile core for systematic ADME optimization.

Halogen Bonding in Fragment-Based Drug Design

The 5‑bromo substituent can engage in halogen‑bonding interactions with backbone carbonyl oxygens in protein binding sites, a feature exploited in fragment‑based drug discovery . Unlike the 5‑chloro analog, the bromine atom provides stronger polarizability and a larger σ‑hole, enhancing halogen‑bond strength; unlike the 5‑iodo analog, the bromine avoids excessive steric bulk and metabolic lability associated with aryl iodides. The 3‑hydroxy group simultaneously anchors the fragment via hydrogen‑bonding, making the target compound a balanced dual‑interaction probe for fragment screening campaigns where both halogen‑bond donor and hydrogen‑bond donor capacity are desired [1].

Application
Selection Property
Validation Focus
Kinase / metalloenzyme inhibitor design
Dual H‑bond donor capacity (2 HBD)
Hinge‑region or metal‑chelation geometry in target‑engagement assays
Iterative decarboxylative cross‑coupling
Aryl bromide electrophile plus ortho‑directing 2‑OMe group
Cross‑coupling efficiency and regiochemical fidelity
CNS / oral lead optimization
Intermediate predicted logP (~1.86) with polarity‑adjustable 3‑OH
Permeability–solubility balance and metabolic stability profiling
Fragment‑based drug discovery
Halogen‑bond donor (5‑Br) + hydrogen‑bond anchor (3‑OH)
Fragment screening hit confirmation and binding mode analysis
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